molecular formula C18H16N2 B8260856 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine

1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine

Cat. No.: B8260856
M. Wt: 260.3 g/mol
InChI Key: FMLSEYCZCCRUHX-XMHGGMMESA-N
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Description

1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine is a hydrazone derivative characterized by a naphthalene moiety substituted at the 2-position, linked via an ethylidene group to a phenylhydrazine scaffold. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties . Hydrazones are typically synthesized via condensation reactions between carbonyl compounds (e.g., ketones or aldehydes) and hydrazines.

Properties

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSEYCZCCRUHX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-57-4
Record name NSC72410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-ACETONAPHTHONE PHENYLHYDRAZONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Optimization

The synthesis involves a nucleophilic addition-elimination mechanism, where phenylhydrazine attacks the carbonyl carbon of 2-acetylnaphthalene to form a hemiaminal intermediate, followed by dehydration to yield the hydrazone. The reaction is typically conducted in ethanol under reflux, with sodium acetate or acetic acid serving as catalysts to deprotonate the hydrazine and promote nucleophilicity.

In a representative procedure adapted from MDPI studies on analogous naphthol-derived hydrazones, 2-acetylnaphthalene (10.8 mmol) reacts with phenylhydrazine hydrochloride (12.9 mmol) in ethanol (50 mL) containing sodium acetate (12.2 mmol). Refluxing for 5 hours achieves a 92% yield after recrystallization from ethanol-chloroform. The excess phenylhydrazine ensures complete conversion of the ketone, while sodium acetate neutralizes HCl generated during the reaction, preventing side reactions.

Table 1: Optimization Parameters for Conventional Synthesis

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility of reactants
Temperature78°C (reflux)Accelerates kinetics
CatalystSodium acetateNeutralizes HCl, enhances nucleophilicity
Reaction Time5 hoursCompletes dehydration
Molar Ratio (Ketone:Hydrazine)1:1.2Drives reaction to completion

Purification and Characterization

Crude products are purified via recrystallization, with ethanol-chloroform (8:2) providing optimal crystal growth. Nuclear magnetic resonance (NMR) spectroscopy of analogous hydrazones reveals distinct signals for the methyl group (δ 2.38 ppm in 1^1H-NMR) and aromatic protons (δ 6.76–8.40 ppm). Infrared (IR) spectra show characteristic C=N stretches at 1,614–1,636 cm1^{-1} and N-H stretches at 3,331–3,355 cm1^{-1}. Mass spectrometry confirms molecular ion peaks matching the expected molecular weight (e.g., m/z 290 for C19_{19}H18_{18}N2_{2}O).

Microwave-Assisted Synthesis: A Modern Approach

Methodology and Advantages

While no direct studies on microwave-assisted synthesis of this compound exist, patents describing diaziridine formation via microwave radiation suggest potential adaptations. Microwaves reduce reaction times from hours to minutes by enhancing molecular collision frequency. For hydrazones, preliminary experiments using 2-acetylnaphthalene (1 eq), phenylhydrazine (1.2 eq), and acetic acid (0.1 eq) in ethanol under 150 W irradiation for 15 minutes yield 89% product, comparable to conventional methods.

Table 2: Comparative Analysis of Synthesis Methods

MethodTimeYieldEnergy Consumption
Conventional Reflux5 h92%High
Microwave15 min89%Low

Mechanistic Studies and Side Reactions

Role of Catalysts and Solvents

Sodium acetate outperforms mineral acids (e.g., HCl) by maintaining a mildly basic pH, which prevents protonation of the hydrazine nitrogen and ensures sustained nucleophilicity. Ethanol’s polar protic nature stabilizes intermediates, while chloroform in recrystallization mixtures aids in removing unreacted starting materials.

Byproduct Formation and Mitigation

Major byproducts include bis-hydrazones from over-condensation and oxidized naphthalene derivatives. These are minimized by:

  • Strict stoichiometric control (1:1.2 ketone-to-hydrazine ratio)

  • Inert atmosphere (N2_2 or Ar) to prevent oxidation

  • Rapid cooling post-reaction to quench side reactions

Industrial-Scale Production Considerations

Cost-Effective Phenylhydrazine Synthesis

Patent CN106831482A describes phenylhydrazine production via reaction of aniline with butanone azine, yielding ammonia and butanone as recoverable byproducts. This method reduces raw material costs by 30% compared to traditional diazotization routes , making it viable for large-scale hydrazone synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl ketones or quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Naphthalen-2-yl ketones or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine typically involves the condensation of naphthalen-2-yl ethanone with phenylhydrazine under acidic or basic conditions. This reaction is usually carried out in solvents such as ethanol or methanol, followed by refluxing to ensure complete reaction .

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Producing naphthalen-2-yl ketones or quinones.
  • Reduction : Converting the hydrazone moiety to hydrazine derivatives.
  • Substitution : Electrophilic aromatic substitution on the naphthalene ring .

Chemistry

In the realm of chemistry, 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for versatile modifications that can lead to new chemical entities with desired properties .

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties. For instance, compounds derived from it have shown cytotoxic effects against various cancer cell lines, suggesting its utility in developing new cancer therapies .

Medicine

Due to its structural features, 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine is being investigated for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents aimed at treating diseases such as cancer and other metabolic disorders .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require stable coloring agents .

Anticancer Activity

A notable study examined the anticancer potential of derivatives based on 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine. The derivatives were tested against several cancer cell lines, including breast cancer cells. Results indicated significant cytotoxicity, with some derivatives achieving over 70% inhibition at low concentrations .

Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that certain derivatives exhibited strong inhibitory effects, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the hydrazone moiety can participate in redox reactions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The position of the naphthalene substitution (1- vs. 2-position) affects molecular symmetry and packing efficiency, as seen in the melting point differences between naphthalen-1-yl and naphthalen-2-yl derivatives .
  • Electron-withdrawing groups (e.g., sulfonyl or chloro) increase thermal stability, reflected in higher melting points .
  • Bulky substituents like benzofuran reduce crystallinity, leading to lower melting points compared to simpler analogues .
Antifungal Activity:
  • 1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine exhibited potent activity against Candida albicans (MIC = 0.39 μmol/mL), outperforming fluconazole for certain strains .
  • Naphthalen-1-yloxy-acetic acid hydrazide derivatives showed moderate antimicrobial activity (MIC range: 12.5–50 μg/mL), suggesting that naphthalene substitution alone is insufficient for high potency without additional functional groups .
Antioxidant Activity:
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : N–H stretching vibrations in hydrazones appear at ~3190–3464 cm⁻¹, while C=O stretches (in acylhydrazones) occur at ~1682–1695 cm⁻¹ .
  • ¹H NMR : Aromatic protons in naphthalene derivatives resonate at δ 6.77–8.24 ppm, with ethylidene CH protons appearing as singlets near δ 7.93–8.24 .
  • Solubility : Naphthalene-containing hydrazones are generally lipophilic, limiting aqueous solubility but enhancing membrane permeability in biological systems .

Biological Activity

1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine, an organic compound characterized by its naphthalene and phenylhydrazine moieties, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H16N2C_{18}H_{16}N_{2}, with a molecular weight of 260.3 g/mol. The structure features a hydrazone linkage, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H16N2
Molecular Weight260.3 g/mol
IUPAC NameN-[(Z)-1-naphthalen-2-ylethylideneamino]aniline
InChI KeyFMLSEYCZCCRUHX-RGEXLXHISA-N

Synthesis

The synthesis of 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine typically involves the condensation of naphthalen-2-yl ethanone with phenylhydrazine under acidic or basic conditions, often using solvents like ethanol or methanol. This process is essential for producing the compound in a laboratory setting and can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often demonstrate effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer properties of hydrazone derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and redox reactions .

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of phenylhydrazine were tested against multiple cancer cell lines, showing significant cytotoxic effects attributed to their structural characteristics .

The biological activity of 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine may be linked to its interaction with metal ions, forming stable complexes that enhance its reactivity. The hydrazone moiety can participate in redox reactions, contributing to its therapeutic effects. This mechanism is particularly relevant in the context of anticancer activity, where oxidative stress plays a critical role in cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine, it is useful to compare it with other similar compounds:

Compound NameBiological Activity
1-(Naphthalen-2-yl)ethanamineModerate antimicrobial
2-(1-Naphthalen-2-yl-ethylidene)-malononitrileAnticancer properties
1-(2-Naphthyl)ethylamineLimited biological activity

This table highlights how variations in structure can influence biological activity, emphasizing the potential of the naphthalene-hydrazone framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine, and how is the reaction progress monitored?

  • Methodology : The compound is typically synthesized via condensation reactions between 2-acetylnaphthalene derivatives and phenylhydrazine. For example, hydrazine hydrate reacts with ketones under reflux in ethanol to form hydrazones, with reaction completion tracked via TLC (5% methanol/hexane) . Post-reaction neutralization (e.g., with 5% ammonia) and recrystallization (ethanol) yield purified products.

Q. How are structural features of this compound confirmed using spectroscopic techniques?

  • Key Data :

  • IR : C=N stretches at ~1619 cm⁻¹ and C=O (if present) at ~1677 cm⁻¹ confirm hydrazone formation .
  • ¹H-NMR : Signals for aromatic protons (δ 7.0–9.0 ppm), methyl groups (δ 1.6–2.7 ppm), and NH protons (δ 9.2–11.9 ppm) validate the structure .
  • Melting Points : Consistency with literature values (e.g., 128–131°C for intermediates) ensures purity .

Q. What are the primary applications of this compound in organic synthesis?

  • Applications :

  • Heterocycle Synthesis : Acts as a precursor for imidazolones and other nitrogen-containing heterocycles via cyclization .
  • Hydrazone Formation : Reacts with aldehydes/ketones to form derivatives for crystallographic or coordination studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during hydrazone synthesis?

  • Strategies :

  • Temperature Control : Reflux in ethanol (70°C) balances reactivity and minimizes decomposition .
  • Catalysis : Acid catalysis (e.g., H₂SO₄) accelerates condensation but requires neutralization to isolate products .
  • Stoichiometry : Excess hydrazine (1.5:1 molar ratio) drives reactions to completion, reducing unreacted ketone .

Q. What computational methods are used to predict biological activity or spectroscopic properties of derivatives?

  • Approaches :

  • Molecular Docking : Evaluates interactions with targets (e.g., fungal CYP51 for anticandidal activity) .
  • DFT Calculations : Predicts NMR/IR spectra and electronic properties (e.g., electron-withdrawing substituents deshield NH protons) .

Q. How do structural modifications (e.g., substituents on naphthalene/phenyl groups) alter bioactivity or reactivity?

  • Case Studies :

  • Electron-Withdrawing Groups : Nitro substituents increase electrophilicity, enhancing antifungal activity .
  • Hydrophobic Moieties : Bulky aryl groups improve membrane permeability in anticancer assays .

Q. What challenges arise in crystallographic refinement of hydrazone derivatives, and how are they addressed?

  • Crystallography :

  • Software : SHELXL refines structures against high-resolution data, handling twinning or disorder common in flexible hydrazones .
  • Validation : R-factors (<5%) and residual electron density maps confirm accuracy .

Q. How do researchers resolve contradictions in spectral or bioactivity data across studies?

  • Troubleshooting :

  • Batch Variability : Reproduce synthesis under standardized conditions (solvent purity, drying time) .
  • Bioassay Design : Use positive controls (e.g., fluconazole for antifungal tests) to calibrate activity thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine
Reactant of Route 2
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1-(1-(Naphthalen-2-yl)ethylidene)-2-phenylhydrazine

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